(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid
Overview
Description
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid is a useful research compound. Its molecular formula is C11H9NO6 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure Analysis :
- Xie Bing (2007) conducted a study on the synthesis of related compounds, illustrating the versatility of (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid derivatives in organic synthesis (Xie Bing, 2007).
- M. Santoso et al. (2022) reported the synthesis of a compound closely related to this compound, which demonstrated significant α-glucosidase inhibition activity, indicating potential medicinal applications (Santoso et al., 2022).
Structural Characterization and Chemical Properties :
- Research by Bala Chandra Chenna et al. (2008) on the synthesis and separation of isomers of a similar compound highlights the importance of understanding the structural characteristics of such molecules (Chenna et al., 2008).
- Ahmed Abu-Rayyan et al. (2022) studied acrylamide derivatives for use as corrosion inhibitors, showcasing another potential application of structurally related compounds (Abu-Rayyan et al., 2022).
Applications in Polymer Science and Material Engineering :
- The study by Anton W. Jensen et al. (2004) on the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films, including compounds structurally similar to this compound, reveals potential applications in the field of material science and engineering (Jensen et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been used in tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence . These reactions involve complex interactions with various molecular targets, suggesting that the compound may have multiple targets of action.
Mode of Action
It’s known that acrylic acid derivatives can inhibit the polymerization of acrylic acid . This suggests that (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound’s involvement in oxidative heck reaction and intramolecular c-h amidation sequence suggests that it may influence various biochemical pathways, potentially affecting downstream cellular processes.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential role in inhibiting the polymerization of acrylic acid , it may have significant effects on cellular processes and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents. Additionally, factors such as pH, temperature, and the presence of other molecules could also impact the compound’s stability and efficacy.
Future Directions
The future directions for this compound could involve its use in various applications, depending on its properties. For example, compounds with similar functional groups have been used in the fabrication of silicon anode active materials in lithium-ion batteries , and in the development of new drugs and drug delivery devices .
Properties
IUPAC Name |
3-(4-methoxycarbonyl-2-nitrophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)8-3-2-7(4-5-10(13)14)9(6-8)12(16)17/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXIHACULRGOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694954 | |
Record name | 3-[4-(Methoxycarbonyl)-2-nitrophenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773130-43-1 | |
Record name | 3-[4-(Methoxycarbonyl)-2-nitrophenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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